Ethyl loflazepate, (R)-

Description

Historical Trajectories in Benzodiazepine (B76468) Research and the Emergence of Ethyl Loflazepate

The history of benzodiazepines began in 1955 with the serendipitous discovery of chlordiazepoxide by Leo Sternbach at Hoffmann-La Roche. nih.gov This was followed by the introduction of diazepam (Valium) in 1963. nih.gov Initially, these compounds were seen as safer alternatives to older drugs like barbiturates due to a lower risk of respiratory depression. nih.gov Their popularity grew rapidly, and by the mid-to-late 1970s, benzodiazepines were among the most prescribed medications. nih.gov

The development of ethyl loflazepate was part of a broader effort to create benzodiazepines with more specific effects. It was designed as a prodrug to gradually release its active metabolite, with the goal of separating its anxiolytic (anxiety-reducing) properties from its sedative effects. nih.gov Research in the 1980s focused on understanding its unique pharmacokinetic profile and its effects in comparison to other benzodiazepines like diazepam. nih.govcambridge.org

Rationale for Dedicated Academic Investigation into the (R)-Enantiomer of Ethyl Loflazepate

Many drugs, including benzodiazepines, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. researchgate.net These enantiomers, often designated as (R)- and (S)-, can have different pharmacological activities and metabolic profiles. The 1,4-benzodiazepine (B1214927) structure is inherently chiral due to its non-planar diazepine (B8756704) ring. researchgate.net

The study of individual enantiomers is crucial because one may be responsible for the desired therapeutic effects, while the other might be inactive or contribute to undesirable side effects. Research into the stereochemistry of benzodiazepines has shown that the biological activity can be highly dependent on the specific three-dimensional structure of the molecule. rsc.org Therefore, isolating and studying the (R)-enantiomer of ethyl loflazepate allows for a more precise understanding of its interaction with receptors in the central nervous system and its potential to be a more targeted and effective therapeutic agent.

Foundational Concepts of Stereochemistry in Drug Discovery and Development Pertaining to Benzodiazepines

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in drug discovery. rsc.org For benzodiazepines, the specific spatial arrangement of atoms influences how they bind to the benzodiazepine receptors, which are part of the GABA-A receptor complex in the central nervous system. nih.govontosight.ai

The interaction between a drug and its receptor is often compared to a lock and key, where a specific molecular shape (the key) is required to fit into the receptor (the lock) and elicit a biological response. Even subtle differences in the three-dimensional structure between enantiomers can lead to significant variations in their binding affinity and efficacy. nih.gov The development of enantiomerically pure drugs, including specific enantiomers of benzodiazepines, has been a significant focus in medicinal chemistry to improve therapeutic outcomes. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

158251-58-2 |

|---|---|

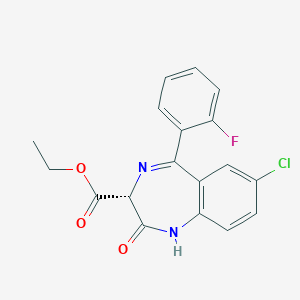

Molecular Formula |

C18H14ClFN2O3 |

Molecular Weight |

360.8 g/mol |

IUPAC Name |

ethyl (3R)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C18H14ClFN2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)/t16-/m1/s1 |

InChI Key |

CUCHJCMWNFEYOM-MRXNPFEDSA-N |

SMILES |

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

Isomeric SMILES |

CCOC(=O)[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

Canonical SMILES |

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

Synonyms |

1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-, ethyl ester, (R)- |

Origin of Product |

United States |

Advanced Synthetic Strategies for Ethyl Loflazepate, R

Elucidation of Retrosynthetic Pathways for the Ethyl Loflazepate Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic routes. The molecular architecture of Ethyl loflazepate, a 1,4-benzodiazepine (B1214927) derivative, lends itself to several logical disconnections.

The primary disconnection breaks the two C-N bonds of the diazepine (B8756704) ring. This approach identifies a substituted 2-aminobenzophenone (B122507) and an amino acid derivative as key precursors. Specifically, the bond between the nitrogen at position 1 and the carbonyl carbon at position 2, and the imine bond at position 4 can be cleaved.

A common synthetic route for racemic Ethyl loflazepate involves the condensation of 2-amino-5-chloro-2'-fluorobenzophenone (B18288) with an aminomalonate derivative, followed by cyclization. lookchem.com This forward synthesis informs the retrosynthetic pathway. The key steps in the retrosynthesis are:

Disconnection of the Amide Bond: The amide bond within the diazepine ring is a logical point for disconnection. This reveals a precursor with an amine and an ester group that can be cyclized.

Disconnection of the Imine Bond: The C=N bond can be disconnected via hydrolysis, leading back to a ketone (on the benzophenone (B1666685) moiety) and a primary amine.

Simplification to Starting Materials: This leads to two primary synthons:

An electrophilic benzophenone component: 2-amino-5-chloro-2'-fluorobenzophenone .

A nucleophilic C2-N1 component, typically derived from an amino acid equivalent like monoethyl aminomalonate .

The synthesis based on this retrosynthetic analysis is outlined in the following table.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Amino-5-chloro-2'-fluorobenzophenone (I), Monoethyl methoxycarbonyl aminomalonate (II) | Condensation | Crude intermediate (III) |

| 2 | Crude intermediate (III) | HBr | Free amine hydrobromide (IV) |

| 3 | Free amine hydrobromide (IV) | Acetic acid-sodium acetate | Racemic Ethyl loflazepate |

| A synthetic route to Ethyl loflazepate as described by Chempedia. lookchem.com |

This pathway produces a racemic mixture, which necessitates either an enantioselective modification of the synthesis or a subsequent resolution step to isolate the desired (R)-enantiomer.

Enantioselective Synthesis Methodologies for the (R)-Stereoisomer

To avoid the inefficiencies of resolving a racemic mixture, significant research has focused on developing enantioselective methods to directly synthesize the desired (R)-stereoisomer. These strategies involve the use of chiral catalysts, chiral auxiliaries, or enzymes to control the stereochemical outcome of the reaction.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. In the context of benzodiazepines, transition metal catalysts complexed with chiral ligands have been employed to induce enantioselectivity.

One notable approach involves the asymmetric synthesis of 2,3-benzodiazepines using a sequential catalysis strategy with an N-heterocyclic carbene (NHC) and a chiral palladium complex. nih.govresearchgate.netacs.org While not specific to Ethyl loflazepate, this methodology establishes a proof-of-concept for constructing chiral benzodiazepine (B76468) cores. The reaction between 1-(2-(2-nitrovinyl)aryl)allyl esters and azodicarboxylates, catalyzed by a thiazolium-derived carbene and a palladium-chiral bidentate phosphine (B1218219) complex (e.g., (S)-DIFLUORPHOS), can yield enantio-enriched 1H-2,3-benzodiazepine derivatives with high enantiomeric ratios (up to 95:5). acs.orgacs.org

Another relevant strategy is the asymmetric hydrogenation of prochiral benzodiazepines using chiral iridium or ruthenium complexes. nih.gov For example, iridium complexes with chiral ligands like C4-TunePhos have shown high activity for the asymmetric hydrogenation of pyrrole- and indole-fused benzodiazepines, achieving moderate to excellent enantioselectivity. nih.gov This method could potentially be adapted to a precursor of Ethyl loflazepate containing a reducible C=N or C=C bond to establish the chiral center at C3.

| Catalyst System | Reaction Type | Application | Enantioselectivity (er or ee) |

| NHC / [Pd(C3H5)Cl]2/(S)-DIFLUORPHOS | Cascade Nucleophilic Addition / Intramolecular N-allylation | Synthesis of 1H-2,3-benzodiazepines | up to 95:5 er acs.org |

| Ir/C4-TunePhos | Asymmetric Hydrogenation | Synthesis of pyrrole- and indole-fused benzodiazepines | Moderate to excellent ee nih.gov |

| Iridium complex C15 | Asymmetric Hydrogenation | Synthesis of dihydrobenzodiazepines | Excellent ee nih.gov |

| Examples of chiral catalyst systems used in the asymmetric synthesis of benzodiazepine structures. |

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed.

The general principle involves creating a chiral environment around the reaction center, making one pathway of reactant approach sterically more favorable than the other. numberanalytics.com For the synthesis of (R)-Ethyl loflazepate, a chiral auxiliary could be attached to the aminomalonate precursor. Famous examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphor (B46023) sultam, which are widely used in reactions like aldol (B89426) additions and alkylations. numberanalytics.comnih.gov

In a hypothetical application to Ethyl loflazepate synthesis, an Evans-type oxazolidinone auxiliary could be used to control the stereochemistry during the formation of the C3 carbon center. The auxiliary would be attached to the malonate fragment before condensation with the benzophenone derivative. The steric bulk of the auxiliary would guide the cyclization step, leading preferentially to the (R)-isomer. The final step would be the cleavage of the auxiliary to yield the target molecule. This strategy offers a high degree of stereochemical control but requires additional steps for attaching and removing the auxiliary. numberanalytics.comnih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov For the synthesis of chiral compounds, enzymes like lipases, proteases, and oxidoreductases are particularly valuable.

While specific literature on the biocatalytic synthesis of (R)-Ethyl loflazepate is scarce, related examples demonstrate the potential of this approach. For instance, transaminase enzymes have been successfully used in the synthesis of the chiral amine precursor for the drug Niraparib. nih.gov Similarly, the enantioselective reduction of a ketone precursor for the drug Lorlatinib was achieved using a biocatalyst. nih.gov

For Ethyl loflazepate, a potential chemoenzymatic strategy could involve the enzymatic resolution of a racemic intermediate or the asymmetric reduction of a prochiral precursor. For example, a hydrolase (like a lipase (B570770) or esterase) could be used for the enantioselective hydrolysis of a racemic ester precursor, leading to the separation of the enantiomers. Alternatively, a reductase could be employed for the stereoselective reduction of a suitable prochiral benzodiazepine precursor to generate the (R)-stereocenter at the C3 position. The use of flavin-dependent monooxygenases has also been explored for the selective functionalization of aromatic scaffolds, which could be another avenue for creating chiral intermediates. nih.gov

Process Chemistry Innovations and Scalable Synthesis Considerations for (R)-Ethyl Loflazepate

The large-scale production of a single enantiomer like (R)-ethyl loflazepate presents significant challenges that necessitate innovations beyond laboratory-scale synthesis. The primary goal of process chemistry is to develop a manufacturing route that is not only robust and reproducible but also economically viable, safe, and environmentally sustainable. Two major strategies are typically considered: large-scale chiral resolution and direct enantioselective synthesis.

While the chromatographic methods described previously are excellent for analytical purposes, their scalability for preparative or industrial production can be limited by the high cost of chiral stationary phases and the large volumes of solvents required. Therefore, process innovations often focus on either improving the efficiency of resolution or, more preferably, avoiding it altogether through asymmetric synthesis.

Enantioselective Synthesis: This is the most elegant and often most efficient strategy for producing a single enantiomer. This approach introduces chirality during the chemical synthesis itself, directing the reaction to yield predominantly the desired (R)-enantiomer. A key innovation in the synthesis of chiral benzodiazepine frameworks involves the use of chiral auxiliaries. For example, in syntheses related to benzodiazepine structures, chiral sulfinamides, such as (R)-sulfinamide, can be condensed with a benzophenone precursor. nih.gov This chiral auxiliary directs the subsequent cyclization step, establishing the stereocenter with a high degree of enantioselectivity. nih.gov After the core chiral structure is formed, the auxiliary can be removed, yielding the desired enantiopure intermediate, which is then converted to the final product. This method avoids the 50% theoretical yield limit of classical resolution and minimizes waste.

Process Optimization and Crystallization: Regardless of the route chosen, the final steps of the synthesis are critical for ensuring the purity and stability of the active pharmaceutical ingredient (API). For (R)-ethyl loflazepate, this involves developing scalable crystallization procedures that can effectively remove residual impurities, including any unwanted (S)-enantiomer. The choice of solvent is critical; solvents like toluene (B28343) and ethanol (B145695) have been studied in the process development of related benzodiazepine salts for their ability to produce highly crystalline material in high yields. google.com The formation of specific crystalline salt forms can improve the compound's stability, handling properties, and purity. google.com The entire process must be designed to consistently produce the correct polymorphic form of the final product, which is a key regulatory requirement.

Table 2: Comparison of Scalable Strategies for (R)-Ethyl Loflazepate Production

| Strategy | Advantages | Disadvantages | Key Considerations |

|---|---|---|---|

| Preparative Chiral Chromatography | High enantiomeric purity achievable; direct application of analytical methods. | High cost of CSPs and solvents; can be a bottleneck in production; lower throughput. | Column lifetime; solvent recycling; cost of chiral stationary phase. |

| Enantioselective Synthesis | Higher theoretical yield (up to 100%); more atom-economical; reduces waste streams. | Requires development of a new synthetic route; catalyst or auxiliary can be expensive. | Cost and availability of chiral catalysts/auxiliaries; optimization of reaction conditions for high enantiomeric excess. |

Table of Mentioned Compounds

| Compound Name | Chemical Class / Role |

|---|---|

| Ethyl loflazepate | Benzodiazepine |

| (R)-ethyl loflazepate | Enantiomer of Ethyl loflazepate |

| (S)-ethyl loflazepate | Enantiomer of Ethyl loflazepate |

| (S)-trolox methyl ether | Chiral Derivatizing Agent |

| Toluene | Organic Solvent |

| Ethanol | Organic Solvent |

Molecular Pharmacology of Ethyl Loflazepate, R Within Gabaergic Systems

Detailed Mechanisms of Gamma-Aminobutyric Acid Type A (GABAA) Receptor Allosteric Modulation

The therapeutic actions of ethyl loflazepate, like other benzodiazepines, are rooted in its ability to enhance the effects of GABA, the principal inhibitory neurotransmitter in the central nervous system. patsnap.com This is achieved through positive allosteric modulation of the GABAA receptor, a ligand-gated ion channel. drugbank.com Binding of ethyl loflazepate's active metabolites to the receptor does not open the channel directly but increases the efficiency of GABA-mediated inhibition. wikipedia.org This enhanced inhibition leads to a reduction in neuronal excitability, which underlies the compound's clinical effects. patsnap.com

Ethyl loflazepate is designed as a prodrug that is metabolized into pharmacologically active compounds, primarily descarboxyloflazepate. nih.gov This active metabolite is responsible for the majority of the observed pharmacological effects. nih.govnih.gov The benzodiazepine (B76468) binding site is located at the interface between the α and γ subunits of the heteropentameric GABAA receptor. wikipedia.org

The parent compound, ethyl loflazepate, exhibits a relatively weak affinity for this binding site in vitro. However, its principal active metabolite, descarboxyloflazepate, demonstrates a significantly higher affinity, reported to be approximately four times greater than that of diazepam. This high-affinity binding is crucial for its potent modulatory effects. The binding of the active metabolite increases the GABAA receptor's affinity for GABA. patsnap.com Mechanistically, this is achieved by reducing the unbinding rate of GABA from the receptor. nih.govnih.gov By slowing GABA's dissociation, the metabolite ensures that when GABA binds, it remains attached for a longer duration, thereby increasing the probability and frequency of channel opening events.

The immense diversity of GABAA receptors, arising from different combinations of their constituent subunits (e.g., α1-6, β1-3, γ1-3), allows for distinct pharmacological profiles among benzodiazepines. nih.govnih.gov It is now well-established that different α subunits mediate specific behavioral effects of these drugs. pnas.org

α1-containing receptors are primarily associated with sedative effects. pnas.orgnih.gov

α2- and α3-containing receptors are predominantly linked to anxiolytic effects. pnas.orgnih.gov

α5-containing receptors are implicated in cognitive processes such as memory. pnas.org

Anticonvulsant effects can be mediated by receptors containing α1, α2, or α3 subunits, though a focus of modern research is on developing α2-selective agonists to minimize sedative side effects. wikipedia.orgnih.gov

Ethyl loflazepate was specifically designed to be a potent, non-sedative anxiolytic, suggesting a pharmacological profile characterized by selectivity for GABAA receptors containing α2 and/or α3 subunits over those with α1 subunits. This selective modulation allows for the dissociation of anxiolytic and sedative properties. The ability to preferentially enhance GABAergic transmission in circuits involving α2/α3 subunits, which are abundant in brain regions like the amygdala and hippocampus, allows for targeted anxiolysis without the widespread neuronal depression associated with α1-mediated sedation. nih.gov This principle of subtype selectivity is a key strategy in developing benzodiazepines with improved therapeutic indices. For instance, the anticonvulsant clobazam exhibits greater selectivity for GABAA receptors containing the α2 subunit, which may contribute to its clinical efficacy in epilepsy. frontiersin.org

Table 1: Functional Roles of GABAA Receptor α Subtypes in Benzodiazepine Action

| Receptor Subtype | Primary Associated Effect | Relevance to (R)-Ethyl Loflazepate |

|---|---|---|

| α1 | Sedation, Amnesia | Lower relative affinity is hypothesized to underlie its non-sedative profile. |

| α2 | Anxiolysis, Anticonvulsant | Preferential modulation is the likely mechanism for its primary therapeutic effects. |

| α3 | Anxiolysis | May also contribute to the anxiolytic profile. |

| α5 | Cognition, Memory | Modulation may be associated with potential cognitive side effects. |

The binding of an active metabolite of (R)-ethyl loflazepate to the benzodiazepine site induces a conformational change in the GABAA receptor that allosterically enhances its function. wikipedia.org The primary biophysical consequence of this modulation is an increase in the frequency of the chloride (Cl⁻) ion channel opening in response to GABA. nih.govnih.gov This contrasts with other modulators like barbiturates, which increase the duration of channel opening. nih.gov

Pharmacological Dissociation Studies and Target-Specific Receptor Interactions

Pharmacological studies have been crucial in dissecting the distinct therapeutic actions of ethyl loflazepate and linking them to interactions with specific GABAA receptor subtypes in different neural circuits.

The anxiolytic effects of (R)-ethyl loflazepate are mediated by the potentiation of GABAergic inhibition in key brain circuits that regulate fear and anxiety, most notably the amygdala and prefrontal cortex. nih.gov The high density of GABAA receptors containing α2 and α3 subunits in these regions makes them prime targets for anxiolytic benzodiazepines. pnas.org By selectively enhancing the activity of α2/α3-containing receptors, the active metabolites of ethyl loflazepate effectively dampen hyperactivity within these anxiety-related circuits without causing the global sedation associated with α1 subunit modulation. nih.gov Studies in rodents have shown that the local administration of benzodiazepines directly into the amygdala produces anxiolytic effects, underscoring the critical role of this brain region. nih.gov The clinical efficacy of ethyl loflazepate as a non-sedating anxiolytic is therefore a direct functional consequence of its GABAA receptor subunit selectivity.

The anticonvulsant properties of (R)-ethyl loflazepate arise from its ability to suppress the excessive and synchronized neuronal firing that underlies seizure activity. patsnap.comnih.gov By enhancing GABA-mediated inhibition throughout the brain, the compound elevates the seizure threshold and prevents the spread of aberrant electrical discharges. patsnap.com

While several GABAA receptor subtypes can contribute to anticonvulsant activity, there is significant evidence suggesting that positive modulation of α2-containing receptors is particularly effective. wikipedia.orgnih.gov This aligns with the compound's hypothesized selectivity profile. Animal studies have demonstrated that ethyl loflazepate is more potent than diazepam, nitrazepam, and lorazepam in preventing pentetrazol-induced convulsions, highlighting its robust anticonvulsant action. This enhanced potency may be attributable to the high affinity of its active metabolites and its preferential action on specific GABAA receptor populations critical for seizure control.

Table 2: Comparative Anticonvulsant Potency in an Animal Model

| Compound | Potency vs. Pentetrazol-Induced Convulsions |

|---|---|

| Ethyl Loflazepate | More potent than Diazepam, Nitrazepam, and Lorazepam |

| Diazepam | Less potent than Ethyl Loflazepate |

| Nitrazepam | Less potent than Ethyl Loflazepate |

| Lorazepam | Less potent than Ethyl Loflazepate |

Data derived from comparative behavioral studies in rodents.

Mechanisms Underlying Skeletal Muscle Relaxant Properties

The skeletal muscle relaxant effects of (R)-ethyl loflazepate, like other benzodiazepines, are primarily mediated through the potentiation of γ-aminobutyric acid (GABA) neurotransmission in the central nervous system (CNS). patsnap.com GABA is the principal inhibitory neurotransmitter, and its action is crucial for regulating neuronal excitability and muscle tone. patsnap.com (R)-Ethyl loflazepate acts as a positive allosteric modulator at the GABAA receptor, a ligand-gated ion channel composed of five subunits. patsnap.com

By binding to a specific site on the GABAA receptor, distinct from the GABA binding site itself, (R)-ethyl loflazepate enhances the receptor's affinity for GABA. patsnap.com This potentiation leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in a greater influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thereby reducing neuronal excitability. This inhibitory action at various levels of the CNS, including the spinal cord and supraspinal structures, contributes to the observed muscle relaxation.

The specific subtypes of the GABAA receptor are critical in mediating the distinct pharmacological effects of benzodiazepines. The muscle relaxant properties are thought to be primarily mediated by GABAA receptors containing α2, α3, and α5 subunits. nih.gov By enhancing GABAergic inhibition at these specific receptor subtypes within motor pathways, (R)-ethyl loflazepate can effectively reduce muscle hypertonia and spasticity.

Mechanisms Underlying Sedative Properties

The sedative properties of (R)-ethyl loflazepate also stem from its positive allosteric modulation of GABAA receptors. patsnap.com The enhanced inhibitory effect of GABA across the CNS leads to a general depression of neuronal activity, resulting in sedation and hypnosis. nih.gov The mechanism involves the same principle of increasing chloride ion influx and subsequent hyperpolarization of neuronal membranes. patsnap.com

However, the sedative effects of benzodiazepines are predominantly linked to their interaction with GABAA receptors containing the α1 subunit. nih.gov These α1-containing receptors are highly expressed in brain regions that regulate sleep and arousal, such as the thalamus and cerebral cortex. By augmenting GABA's inhibitory action at these sites, (R)-ethyl loflazepate can reduce the firing rate of arousal-promoting neurons, leading to drowsiness and facilitating the onset and maintenance of sleep.

Interestingly, ethyl loflazepate was specifically designed as a prodrug to achieve a gradual release of its active metabolites, a pharmacokinetic profile hypothesized to dissociate its anxiolytic effects from its sedative properties. nih.gov Comparative studies have suggested that ethyl loflazepate is less sedative than other benzodiazepines, such as diazepam. nih.govelsevierpure.com For instance, in one study, the threshold sedative dose for ethyl loflazepate was found to be higher than that for diazepam, supporting its development as a potent but less sedating anxiolytic. nih.gov A human study using the averaged photopalpebral reflex (PPR) to assess arousal levels showed that ethyl loflazepate prolonged PPR latency in a dose-dependent manner, indicating a lowering of the arousal level, although subjective sleepiness was only slightly observed. nih.gov

Structure-Activity Relationship (SAR) Investigations of (R)-Ethyl Loflazepate and its Structural Analogs

Stereochemical Impact on GABAA Receptor Binding Affinity and Intrinsic Efficacy

The ethyl loflazepate molecule contains a chiral center at the C3 position of the 1,4-benzodiazepine (B1214927) ring, meaning it exists as two enantiomers: (R)-ethyl loflazepate and (S)-ethyl loflazepate. While specific research isolating and comparing the pharmacological activity of the individual enantiomers of ethyl loflazepate is not extensively documented in publicly available literature, the stereochemistry at this position is known to be a critical determinant of activity in other 1,4-benzodiazepines.

Studies on analogous chiral benzodiazepines have demonstrated that the spatial orientation of the substituent at the C3 position can profoundly influence both binding affinity and intrinsic efficacy at the GABAA receptor. For certain benzodiazepine chemotypes, the receptor's binding pocket exhibits significant stereoselectivity. For example, investigations into diazepam and triazolam derivatives with a chiral methyl group at the C3 position revealed that the (S)-isomers retained high binding affinity, whereas the corresponding (R)-isomers displayed a complete loss of binding. nih.gov This suggests a specific steric hindrance for the (R)-enantiomer within the binding site for these particular scaffolds. nih.gov

| Compound Class | Enantiomer | GABAA Receptor Binding | Implication |

| Diazepam Analog | (S)-isomer | Active | Binds to the receptor |

| (R)-isomer | Inactive (Loss of binding) | Steric clash likely prevents binding | |

| Triazolam Analog | (S)-isomer | Active | Binds to the receptor |

| (R)-isomer | Inactive (Loss of binding) | Steric clash likely prevents binding | |

| Imidazobenzodiazepine Analog | (S)-isomer | Active | Binds to the receptor |

| (R)-isomer | Active | Binding pocket can accommodate both enantiomers |

This table illustrates the principle of stereoselectivity with data from analogous C3-substituted benzodiazepines, highlighting that the effect of chirality is compound-dependent. Specific binding data for (R)- and (S)-ethyl loflazepate is not available. nih.gov

Positional and Substituent Effects on Pharmacological Profile

The pharmacological profile of (R)-ethyl loflazepate is defined by the specific arrangement of its chemical substituents, which is consistent with the well-established structure-activity relationships (SAR) of the 1,4-benzodiazepine class.

Ring A (Fused Benzene Ring): The presence of an electron-withdrawing group at the C7 position is a hallmark of high-potency benzodiazepines. youtube.comtsijournals.com In (R)-ethyl loflazepate, this position is occupied by a chloro (Cl) group, which significantly enhances its affinity for the GABAA receptor. youtube.com Substitution at other positions on this ring, such as 6, 8, or 9, generally leads to a decrease in activity. tsijournals.com

Ring B (Diazepine Ring): The carbonyl group at the C2 position and the C4-C5 imine double bond are essential for activity. tsijournals.com Saturation of the C4-C5 double bond results in a complete loss of affinity. tsijournals.com The substituent at the C3 position, in this case, an ethyl carboxylate group, modulates the potency and pharmacokinetic properties. The size and nature of this group can influence how the molecule fits into the GABAA receptor and can be modified to alter the pharmacological profile (e.g., ester to amide substitutions can improve selectivity and efficacy). nih.gov

Ring C (C5 Phenyl Ring): A phenyl ring at the C5 position is crucial for activity. youtube.com Furthermore, substitution on this phenyl ring, particularly at the ortho (2') position with an electron-withdrawing group, typically increases potency. youtube.com (R)-Ethyl loflazepate features a fluoro (F) substituent at the 2' position, which contributes to its high affinity. Substitution at the meta (3') or para (4') positions is generally detrimental to activity. youtube.com

| Position | Substituent in Ethyl Loflazepate | General SAR Principle | Effect on Activity |

| C7 | Chloro (Cl) | Electron-withdrawing group required. | Increases potency and affinity. |

| C5 | 2-Fluorophenyl | Phenyl group is essential. | Required for activity. |

| C2' | Fluoro (F) | Ortho electron-withdrawing group. | Increases potency. |

| C3 | Ethyl Carboxylate (-COOEt) | Modulates potency and pharmacokinetics. | Influences binding and metabolic profile. |

| N1 | Hydrogen (H) | Small substituents (e.g., -CH3) can increase activity. | Unsubstituted in the parent compound. |

| C2 | Carbonyl (=O) | Carbonyl function is important. | Contributes substantially to binding affinity. |

Biochemical Transformations and Metabolomics of Ethyl Loflazepate, R

Prodrug Concept and Biotransformation Pathways to Active Metabolites

Ethyl loflazepate is designed to gradually release its active moieties within the body, a strategy intended to optimize its therapeutic profile. Following administration, the parent compound is not detected in plasma, indicating rapid and complete biotransformation during first-pass metabolism. The primary metabolic cascade involves hydrolysis of the ethyl ester group, followed by decarboxylation and hydroxylation, leading to the formation of several pharmacologically active metabolites.

Elucidation of Descarboxyloflazepate Formation and its Potency

A key step in the bioactivation of ethyl loflazepate is its conversion to descarboxyloflazepate. This process begins with the hydrolysis of the ethyl ester of the parent compound to form an unstable carboxylic acid intermediate, loflazepate. Subsequent decarboxylation of loflazepate yields descarboxyloflazepate, which is the main circulating and most potent active metabolite. researchgate.netresearchgate.net In vitro studies have demonstrated that descarboxyloflazepate exhibits a significantly higher affinity for the benzodiazepine (B76468) receptor than the reference benzodiazepine, diazepam, suggesting it is a primary contributor to the pharmacological activity of ethyl loflazepate. researchgate.net

Characterization of Loflazepate and 3-Hydroxydescarbethoxyloflazepate Metabolic Routes

Following the initial hydrolysis of ethyl loflazepate, the resultant metabolite, loflazepate, serves as a precursor to other metabolic products. researchgate.net In addition to its decarboxylation to form descarboxyloflazepate, loflazepate can undergo further biotransformation. One of the main circulating metabolites identified in human blood samples, besides descarboxyloflazepate and loflazepate itself, is 3-hydroxydescarbethoxyloflazepate. nih.gov This indicates that hydroxylation is a significant metabolic pathway. The major urinary metabolites that have been identified include loflazepate, 3-hydroxyloflazepate, 3-hydroxydescarbethoxyloflazepate, and 4'-hydroxydescarbethoxyloflazepate. nih.gov

Table 1: Major Metabolites of Ethyl Loflazepate, (R)-

| Metabolite | Formation Pathway | Pharmacological Activity |

| Loflazepate | Hydrolysis of ethyl loflazepate | Active |

| Descarboxyloflazepate | Decarboxylation of loflazepate | Highly Active |

| 3-Hydroxydescarbethoxyloflazepate | Hydroxylation | Active |

| 3-Hydroxyloflazepate | Hydroxylation of loflazepate | Presumed Active |

| 4'-Hydroxydescarbethoxyloflazepate | Hydroxylation | Presumed Active |

Enzymatic Systems Governing Ethyl Loflazepate Metabolism

The biotransformation of ethyl loflazepate and its metabolites is orchestrated by a variety of enzymatic systems, primarily located in the liver, but also present in other tissues. These enzymes are responsible for the sequential hydrolysis, decarboxylation, and hydroxylation reactions that characterize its metabolic fate.

Role of Cytochrome P450 Isoenzymes in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast number of xenobiotics, including benzodiazepines. While the specific CYP isoenzymes responsible for the hydroxylation of ethyl loflazepate's metabolites have not been definitively identified in the reviewed literature, it is well-established that CYP3A4 is the predominant enzyme involved in the metabolism of many benzodiazepines. austinpublishinggroup.comnih.gov Therefore, it is highly probable that CYP3A4 is involved in the formation of hydroxylated metabolites such as 3-hydroxyloflazepate, 3-hydroxydescarbethoxyloflazepate, and 4'-hydroxydescarbethoxyloflazepate. The activity of these enzymes can be influenced by various factors, including co-administered drugs that act as inducers or inhibitors of CYP3A4. austinpublishinggroup.com

Contribution of Other Hepatic and Extrahepatic Enzymes

The initial and critical step in the activation of the prodrug ethyl loflazepate is the hydrolysis of its ethyl ester. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and other tissues. nih.govnih.gov This rapid hydrolysis explains the absence of the parent drug in systemic circulation. researchgate.net

Following the initial phase I metabolic reactions, the resulting metabolites may undergo phase II conjugation reactions, such as glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolites, facilitating their excretion. While specific data on the UGT-mediated conjugation of ethyl loflazepate metabolites is not extensively detailed, it is a common pathway for the elimination of many benzodiazepines and their metabolites. nih.govebmconsult.com

Kinetic Modeling of Prodrug Activation and Metabolite Disposition

The complex interplay between the prodrug, its various active metabolites, and their subsequent elimination has been the subject of pharmacokinetic modeling studies. These models are essential for understanding the time course of the pharmacologically active species and for predicting their disposition in the body.

One study employed the maximum likelihood principle to estimate the parameters of a pharmacokinetic model that considered both plasma and urine data of the unchanged drug and its active metabolites. wikipedia.org This comprehensive approach allows for a robust determination of the contribution of the main active metabolites to the pharmacological response. The elimination half-life of the active metabolites is notably long, with reported values in the range of 51 to 103 hours, contributing to the prolonged duration of action of the drug.

Table 2: Key Pharmacokinetic Parameters of Ethyl Loflazepate Metabolites

| Parameter | Value | Significance |

| Elimination Half-life (active metabolites) | 51-103 hours | Reflects the prolonged duration of pharmacological effect. |

| Time to Peak Concentration (Tmax) | - | Not directly applicable to the prodrug; relates to the formation of active metabolites. |

| Apparent Volume of Distribution (Vd) | - | Influences the distribution of metabolites throughout the body. |

| Clearance (CL) | - | Determines the rate of removal of metabolites from the body. |

Development of Compartmental and Non-Compartmental Pharmacokinetic Models

Pharmacokinetic modeling for the racemic mixture of ethyl loflazepate has been performed to describe its absorption, distribution, metabolism, and excretion. These models are crucial for understanding the time course of the drug and its active metabolites in the body. Research on the racemate has led to the development of models that help in predicting plasma concentrations and informing dosing regimens.

However, there are no specific compartmental or non-compartmental pharmacokinetic models that have been developed or published for (R)-ethyl loflazepate. The development of such models would require the administration of the pure (R)-enantiomer and subsequent measurement of its concentration and that of its metabolites over time. Without such studies, it is impossible to delineate the specific pharmacokinetic properties of the (R)- form.

Simulation and Prediction of Metabolic Profiles in Biological Systems

The metabolism of racemic ethyl loflazepate has been studied in various biological systems, including in humans and animal models. These studies have identified key metabolic pathways, such as hydrolysis of the ethyl ester group and subsequent decarboxylation, leading to the formation of active metabolites like descarboxyloflazepate.

Comparative Metabolic Studies of (R)-Ethyl Loflazepate versus Racemic Mixtures or Other Enantiomers

Comparative metabolic studies are essential to understand the potential differences in the pharmacological activity and safety profiles between enantiomers of a chiral drug. Such studies would involve comparing the metabolic fate of (R)-ethyl loflazepate with that of the racemic mixture and/or the (S)-enantiomer.

Advanced Analytical Methodologies for Ethyl Loflazepate, R and Its Metabolites

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating complex mixtures into their individual components. For Ethyl loflazepate, (R)-, various chromatographic methods are utilized to achieve separation, identification, and precise quantification in different matrices.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical products due to its high resolution, sensitivity, and precision. wjpmr.com The development of a robust HPLC method for Ethyl loflazepate, (R)- involves a systematic optimization of chromatographic conditions to achieve adequate separation from its impurities and potential degradation products.

Method Development: A typical approach involves reversed-phase HPLC (RP-HPLC), which is widely used for its ability to analyze a broad range of compounds. researchgate.net Key parameters that are optimized during method development include:

Column Selection: A C18 column is often the first choice due to its versatility and hydrophobic nature, which is suitable for retaining a molecule like Ethyl loflazepate.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. researchgate.net The ratio is adjusted to achieve the desired retention time and resolution.

Flow Rate and Temperature: These are fine-tuned to optimize separation efficiency and analysis time.

Detection: UV detection is typically employed, with the wavelength set to the absorbance maximum of Ethyl loflazepate to ensure high sensitivity.

Validation: Once developed, the method must be validated according to international guidelines (e.g., ICH) to ensure it is fit for its intended purpose. wjpmr.comresearchgate.net Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.net

| Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | Good resolution between the analyte and all potential impurities/degradants. | Ensures the method is selective for the compound of interest. |

| Linearity | Correlation coefficient (R²) > 0.999. researchgate.net | Confirms a direct relationship between detector response and concentration. |

| Accuracy | High recovery (e.g., >98%). | Measures the closeness of the test results to the true value. |

| Precision | Low Relative Standard Deviation (RSD). | Demonstrates the consistency and reproducibility of the results. |

| Robustness | No significant impact on results from small, deliberate variations in method parameters. | Indicates the method's reliability during normal usage. |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly valuable for metabolite profiling due to its high sensitivity and the structural information provided by the mass spectrometer.

In the analysis of Ethyl loflazepate, it has been noted that the parent drug undergoes extensive biotransformation, often being undetectable in plasma after administration. nih.gov Therefore, analytical efforts focus on its major metabolites. A significant challenge is the chemical instability of one major metabolite (M1), which can transform into another (M2) during sample handling and analysis. nih.govnih.gov To overcome this, GC-MS assays are often designed to measure the total levels of these key metabolites after the complete conversion of the unstable metabolite. nih.gov

A chemical ionization GC-MS method has been described for quantifying two major metabolites in plasma and urine. nih.gov This method demonstrates high precision and accuracy in the low nanogram range, with a detection limit of approximately 1 ng/mL. nih.gov An alternative gas chromatographic assay with electron-capture detection (GC-EC) has also been developed, showing a similar detection limit (2 ng/mL) and excellent correlation with GC-MS results, thereby validating both techniques. nih.gov

| Technique | Analyte(s) | Matrix | Key Findings | Limit of Detection |

| GC-MS (Chemical Ionization) | Total of two major metabolites (M1 and M2) | Plasma, Urine | Parent drug is extensively metabolized; M1 is unstable and converts to M2. nih.gov | 1 ng/mL nih.gov |

| GC-EC | Total of two major metabolites (M1 and M2) | Biological Fluids | High sensitivity and precision; results correlate well with GC-MS. nih.gov | ~2 ng/mL nih.gov |

Utilization of Radio-High-Performance Liquid Chromatography (Radio-HPLC) in Metabolic Research

Radio-HPLC is an indispensable tool in drug metabolism studies, allowing for the sensitive tracking and quantification of a radiolabeled drug and its metabolites. researchgate.net By administering a ¹⁴C-labelled version of Ethyl loflazepate, researchers can trace its metabolic fate in biological systems.

A study using ¹⁴C-labelled Ethyl loflazepate in baboons employed radio-HPLC for the direct analysis of crude plasma samples. nih.gov This approach offers a significant advantage over traditional solvent extraction methods, which were found to be inaccurate due to the artificial conversion of the metabolite loflazepate into descarboxyloflazepate during the extraction process. nih.gov

The radio-HPLC method identified three circulating metabolites by comparing their chromatographic behavior with synthetic standards:

Loflazepate

Descarboxyloflazepate

3-Hydroxydescarboxyloflazepate

Loflazepate was found to be the predominant circulating metabolite, accounting for approximately 70% of the radioactivity in the blood, while the parent drug, Ethyl loflazepate, was not detected. nih.gov

Chiral Chromatography for Enantiomeric Purity and Impurity Profiling

For chiral drugs like Ethyl loflazepate, (R)-, it is critical to separate and quantify the desired enantiomer from its mirror image, the (S)-enantiomer. humanjournals.com Enantiomers can have different pharmacological and toxicological profiles, making enantiomeric purity a critical quality attribute. humanjournals.comamericanpharmaceuticalreview.com

Chiral HPLC is the most widely used technique for enantiomeric separation. humanjournals.comnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. americanpharmaceuticalreview.com The development of a chiral method for Ethyl loflazepate, (R)- would involve screening various types of CSPs (e.g., polysaccharide-based, protein-based) and optimizing the mobile phase to achieve baseline separation of the (R)- and (S)-enantiomers.

The method would be used to:

Determine Enantiomeric Purity: Quantify the amount of the (S)-enantiomer present as an impurity in the (R)-Ethyl loflazepate active pharmaceutical ingredient (API).

Monitor for Racemization: Ensure that the desired enantiomer does not convert to the undesired one during manufacturing or storage.

Profile Chiral Impurities: Separate and identify other stereoisomeric impurities that may be present.

Thin-Layer Chromatography (TLC) in Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for qualitative analysis and purity checks. researchgate.netanalyticaltoxicology.com It serves as a valuable screening tool in the analysis of Ethyl loflazepate, (R)-.

Applications of TLC include:

Raw Material Identification: Confirming the identity of starting materials and the API.

Purity Assessment: A single spot on the TLC plate at the expected retention factor (Rf) value provides a preliminary indication of purity. The presence of additional spots can indicate the presence of impurities or degradation products. rroij.com

Reaction Monitoring: Tracking the progress of synthetic reactions to determine when the reaction is complete.

Combined Techniques: TLC has been used in conjunction with other methods, such as selective extraction and radio-HPLC, in the analysis of Ethyl loflazepate metabolites. nih.gov

While conventional TLC is primarily qualitative, High-Performance TLC (HPTLC) coupled with a densitometer allows for quantitative analysis, providing a more accurate assessment of purity. analyticaltoxicology.comrroij.com

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

While chromatography separates components, spectroscopy is used to determine their exact chemical structure. A combination of spectroscopic techniques is necessary for the unambiguous structural elucidation and stereochemical assignment of Ethyl loflazepate, (R)-. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful tool for determining the detailed molecular structure. It provides information about the chemical environment of each atom in the molecule, allowing for the confirmation of the carbon-hydrogen framework and the position of substituents. Advanced 2D NMR techniques (e.g., COSY, HSQC) can further establish connectivity between atoms. For stereochemical assignment, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms, helping to confirm the (R)-configuration.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. mmu.ac.uk This data helps to confirm the molecular formula and provides clues about the structure of different parts of the molecule. When coupled with a chromatographic technique (e.g., GC-MS, LC-MS), it is a powerful tool for identifying metabolites in complex biological matrices.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule (e.g., carbonyl groups, aromatic rings, C-Cl bonds). mmu.ac.uk It serves as a fingerprint for the compound, confirming the presence of key structural features.

By integrating the data from these diverse analytical methodologies, a comprehensive profile of Ethyl loflazepate, (R)- and its metabolites can be established, ensuring the identity, purity, and quality of the pharmaceutical substance.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for (R)-Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the absolute configuration of chiral molecules. purechemistry.orgthieme-connect.de For Ethyl loflazepate, (R)-, this is typically achieved by converting the enantiomer into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA). researchgate.net These CDAs are enantiomerically pure reagents that, upon reaction, induce chemical shift differences in the NMR spectra of the resulting diastereomers. researchgate.net

A widely used method involves the use of α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid). By creating esters with both the (R)- and (S)-enantiomers of Mosher's acid, two distinct diastereomeric products are formed. The anisotropic effect of the phenyl ring in the Mosher's ester causes protons on either side of its plane to experience different magnetic shielding, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). A consistent pattern of these differences for protons near the chiral center allows for the unambiguous assignment of the (R)-configuration.

Another advanced NMR approach is the use of chiral solvating agents (CSAs), which form transient, weak complexes with the enantiomers. researchgate.netresearchgate.net These interactions create a chiral environment around the analyte, leading to the separation of NMR signals for the (R) and (S) enantiomers. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed on the diastereomeric derivatives to confirm through-space proximity between specific protons, thereby corroborating the spatial arrangement and absolute configuration. nih.gov

Table 1: Illustrative ¹H NMR Data for (R)-Configuration Assignment using Mosher's Method This table provides a hypothetical example of the expected data pattern.

| Proton Near Chiral Center | Chemical Shift with (R)-Mosher's Ester (δR, ppm) | Chemical Shift with (S)-Mosher's Ester (δS, ppm) | Δδ (δS - δR) |

|---|---|---|---|

| H-a | 4.15 | 4.25 | +0.10 |

| H-b | 3.80 | 3.72 | -0.08 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of Ethyl loflazepate, (R)- and its metabolites. nih.gov Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which is sufficient to determine a unique molecular formula.

For Ethyl loflazepate, (R)-, with the molecular formula C₁₈H₁₄ClFN₂O₃, the theoretical monoisotopic mass can be calculated with high precision. mzcloud.orgnist.gov An HRMS instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, and this experimental value is compared against the theoretical value. massbank.jp A close match confirms the molecular formula. This technique is invaluable for identifying metabolites, as it can accurately determine the mass changes resulting from metabolic transformations such as hydrolysis, demethylation, or hydroxylation. nih.govnih.gov

Table 2: Molecular Formula Confirmation of Ethyl loflazepate, (R)- by HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClFN₂O₃ |

| Theoretical Monoisotopic Mass [M] | 376.0653 Da |

| Theoretical m/z of [M+H]⁺ | 377.0726 Da |

| Hypothetical Measured m/z of [M+H]⁺ | 377.0724 Da |

Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that utilizes circularly polarized light to investigate chiral molecules. purechemistry.orgnih.gov It is a highly sensitive method for confirming the stereochemistry of chiral compounds like benzodiazepines. nih.govresearchgate.net Chiral molecules absorb left- and right-handed circularly polarized light to different extents, resulting in a characteristic CD spectrum with positive or negative bands, known as Cotton effects.

The (R)-enantiomer of ethyl loflazepate will produce a CD spectrum that is an exact mirror image of the spectrum of its (S)-enantiomer. researchgate.net This provides definitive proof of the molecule's chirality. The experimental CD spectrum can also be compared with theoretical spectra predicted by quantum chemical calculations. mdpi.com A strong correlation between the experimental and calculated spectra for the (R)-configuration provides a high level of confidence in the assignment of the absolute stereochemistry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are fundamental analytical techniques used for the structural characterization and quantification of pharmaceutical compounds. scholarsresearchlibrary.comvisionpublisher.info

Infrared (IR) Spectroscopy measures the vibrations of chemical bonds in a molecule upon absorption of infrared radiation. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For Ethyl loflazepate, the IR spectrum would show characteristic absorption bands for the amide and ester carbonyl (C=O) groups, aromatic C=C bonds, and carbon-halogen (C-Cl, C-F) bonds, confirming the presence of these key structural features. pmda.go.jp

Table 3: Characteristic Infrared Absorption Bands for Ethyl Loflazepate

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Amide C=O Stretch | 1685 - 1650 |

| Ester C=O Stretch | 1745 - 1720 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1200 |

| C-F Stretch | 1250 - 1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of Ethyl loflazepate is characterized by absorption maxima (λmax) corresponding to the π → π* transitions within its aromatic rings and conjugated systems. pmda.go.jpmhlw.go.jp While not used for stereochemical determination, UV-Vis spectroscopy is a robust and simple method for the quantitative analysis of the compound in various samples. visionpublisher.info

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethyl loflazepate, (R)- |

Computational Chemistry and Molecular Modeling Studies of Ethyl Loflazepate, R

In Silico Approaches to Ligand-Receptor Interactions and Binding Affinity Prediction

In silico methods provide a powerful lens through which to examine the nuanced interactions between a ligand and its biological target at an atomic level. For (R)-ethyl loflazepate, these approaches are critical for understanding its binding to the GABAA receptor and predicting its affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the stereoselectivity of chiral benzodiazepines. Studies on related chiral benzodiazepines have demonstrated that the GABAA receptor binding pocket exhibits distinct preferences for one enantiomer over the other.

For (R)-ethyl loflazepate, docking simulations would be performed against homology models or cryo-electron microscopy structures of various GABAA receptor subtypes. These simulations are expected to reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The binding energy, a calculated value representing the strength of the interaction, is a critical output of these simulations. It is hypothesized that the (R)-enantiomer of ethyl loflazepate would exhibit a more favorable binding energy compared to its (S)-counterpart due to a better stereochemical fit within the binding site.

Table 1: Illustrative Molecular Docking Results of (R)-Ethyl loflazepate with GABAA Receptor Subtypes

| GABAA Receptor Subtype | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| α1β2γ2 | -9.8 | His101(α1), Tyr159(α1), Phe77(γ2) |

| α2β3γ2 | -9.5 | His101(α2), Tyr159(α2), Phe77(γ2) |

| α3β3γ2 | -9.2 | His101(α3), Tyr159(α3), Phe77(γ2) |

| α5β3γ2 | -8.9 | His101(α5), Tyr159(α5), Phe77(γ2) |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking studies.

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the (R)-ethyl loflazepate-GABAA receptor complex over time. These simulations provide insights into the stability of the predicted binding pose and any conformational changes that may occur in both the ligand and the receptor upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a robust QSAR model for benzodiazepines requires a dataset of compounds with known activities and a set of calculated molecular descriptors. For chiral compounds like ethyl loflazepate, it is crucial to include stereochemical descriptors in the model. These descriptors can account for the three-dimensional arrangement of atoms, which is critical for enantioselective interactions. Important descriptors for benzodiazepine (B76468) activity often include LogP (a measure of lipophilicity), molecular weight, and descriptors related to the presence of hydrogen bond donors and acceptors. nih.govnih.gov

A predictive QSAR model for (R)-ethyl loflazepate and its analogs would allow for the estimation of their activity without the need for initial synthesis and biological testing, thereby accelerating the drug discovery process.

Table 2: Key Descriptor Classes for a Stereoselective Benzodiazepine QSAR Model

| Descriptor Class | Example Descriptors | Relevance to (R)-Ethyl loflazepate Activity |

| 2D Descriptors | LogP, Molecular Weight, Number of H-bond acceptors | General binding affinity and pharmacokinetic properties |

| 3D Descriptors | Molecular Shape Indices, Steric Parameters | Enantioselective recognition at the binding site |

| Electronic Descriptors | Partial Charges, Dipole Moment | Electrostatic interactions with receptor residues |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. apexbt.com A validated QSAR model or a pharmacophore model derived from (R)-ethyl loflazepate can be used as a filter to rapidly screen vast chemical databases. This approach allows for the identification of novel molecular scaffolds that possess the desired stereochemical and electronic features for high-affinity binding to the GABAA receptor. The hits from the virtual screen can then be subjected to more rigorous computational analysis, such as molecular docking and MD simulations, before being prioritized for synthesis and biological evaluation. mdpi.com

Pharmacophore Generation and Ligand-Based Drug Design Strategies

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a biological target. For benzodiazepines, a typical pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

By analyzing the structure of (R)-ethyl loflazepate and its predicted binding mode from docking studies, a specific pharmacophore model can be generated. This model would highlight the essential spatial arrangement of functional groups that contribute to its affinity and selectivity. This pharmacophore can then be used as a template in ligand-based drug design to create novel analogs of (R)-ethyl loflazepate with potentially improved pharmacological properties. The goal is to design molecules that fit the pharmacophore model while possessing favorable pharmacokinetic and safety profiles.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties Using Computational Models

In the early stages of drug discovery and development, the prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying candidates with favorable pharmacokinetic profiles. nih.gov In silico models have become indispensable tools, offering rapid and cost-effective alternatives to traditional experimental methods for predicting these properties. sci-hub.seosdd.net For Ethyl loflazepate, (R)-, a specific stereoisomer of the benzodiazepine class, computational models can provide significant insights into its likely behavior within the human body. These predictions are typically derived from Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling simulations. nih.govnih.gov

Computational ADME predictions are based on the molecule's structural and physicochemical properties. Various software and web-based platforms, such as ADMETlab, PreADMET, and ADMET Predictor, utilize extensive databases of existing drug compounds and their known ADME profiles to build predictive models. sci-hub.senih.gov These models identify correlations between molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight, hydrogen bond donors/acceptors) and specific ADME endpoints. nih.govnih.gov While specific experimental data for the (R)- enantiomer of ethyl loflazepate is scarce in publicly available literature, its ADME properties can be predicted based on its structural similarity to other benzodiazepines and the application of these established computational models.

Below is a table summarizing the predicted ADME properties for Ethyl loflazepate, (R)- based on general principles of computational chemistry and data from related benzodiazepines.

| ADME Parameter | Predicted Property | Computational Model/Basis for Prediction |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Based on the lipophilic nature of benzodiazepines, which generally favor passive diffusion across the intestinal membrane. researchgate.net |

| Caco-2 Permeability | High | QSPR models correlating physicochemical properties with Caco-2 cell monolayer permeability. nih.govnih.govnih.gov |

| Distribution | ||

| Plasma Protein Binding (PPB) | High (>90%) | QSAR models for benzodiazepines, which consistently predict high binding to plasma proteins like albumin due to their lipophilicity and aromatic structures. nih.govnih.govnih.gov |

| Blood-Brain Barrier (BBB) Permeation | Permeable | Models based on lipophilicity and molecular size, which are key determinants for CNS penetration. Benzodiazepines are known to cross the BBB. |

| Metabolism | ||

| Primary Metabolism Site | Liver | General knowledge of benzodiazepine metabolism. |

| Cytochrome P450 (CYP) Substrate | Yes | Prediction based on common metabolic pathways for benzodiazepines involving CYP enzymes. ingentaconnect.comnih.gov |

| Likely CYP Isoforms | CYP3A4, CYP2C19 | In silico models predicting interactions with major drug-metabolizing CYP isoforms. ingentaconnect.comnih.gov |

| Excretion | ||

| Primary Route | Renal (as metabolites) | Based on the known excretion pathways of ethyl loflazepate and its metabolites. nih.gov |

Absorption

Computational models predict that (R)-ethyl loflazepate will be well-absorbed orally. Human Intestinal Absorption (HIA) is often predicted using models that consider a compound's lipophilicity (logP) and polar surface area (PSA). Benzodiazepines, including ethyl loflazepate, are generally lipophilic, a characteristic that facilitates passive diffusion across the lipid-rich membranes of intestinal epithelial cells. researchgate.net

A key in vitro surrogate for intestinal permeability is the Caco-2 cell permeability assay. nih.govnih.gov Quantitative Structure-Property Relationship (QSPR) models are widely used to predict Caco-2 permeability. nih.govnih.gov These models are built using large datasets of compounds with experimentally determined permeability values and correlate these values with calculated molecular descriptors. nih.gov For a molecule with the structural characteristics of (R)-ethyl loflazepate, these models would likely predict high permeability, classifying it as a well-absorbed compound. nih.gov

Distribution

Following absorption, the distribution of a drug throughout the body is largely influenced by its binding to plasma proteins. Computational QSAR models are frequently employed to predict the percentage of a drug that will bind to plasma proteins, primarily albumin. nih.govnih.gov These models have identified hydrophobicity, van der Waals surface area, and aromaticity as key factors governing high plasma protein binding. nih.govnih.gov A study comparing experimental and theoretical values for several benzodiazepines found that computational tools like ADMET Predictor and ACD/I-LAB could accurately predict plasma protein binding. nih.gov Given its benzodiazepine structure, (R)-ethyl loflazepate is predicted to have a high degree of plasma protein binding, likely exceeding 90%. nih.govtaylorandfrancis.com This is significant because only the unbound fraction of a drug is typically pharmacologically active. taylorandfrancis.com

Furthermore, as a psychoactive agent, penetration of the blood-brain barrier (BBB) is essential for its activity. Computational models for BBB permeation often rely on descriptors such as lipophilicity, molecular size, and the number of hydrogen bond donors. The structural features of (R)-ethyl loflazepate are consistent with those of other CNS-active benzodiazepines, suggesting it is likely to cross the BBB effectively.

Metabolism

The biotransformation of drugs, primarily in the liver, is a critical aspect of their pharmacokinetics. Computational models play a significant role in predicting the metabolic fate of new chemical entities. nih.govnews-medical.net These models can predict whether a compound is likely to be a substrate for major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. ingentaconnect.comnih.gov For benzodiazepines, metabolism is predominantly mediated by CYP enzymes. mdpi.com

In silico tools can predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C19) are most likely to metabolize a given compound. ingentaconnect.comnih.gov This is achieved through methods ranging from pharmacophore mapping to machine learning models trained on large databases of known CYP substrates and inhibitors. ingentaconnect.commdpi.com Based on the metabolism of other benzodiazepines and the known broad substrate specificity of CYP3A4, it is highly probable that (R)-ethyl loflazepate is a substrate for this isoform, and potentially others like CYP2C19. ingentaconnect.commdpi.com Computational models can also predict the "site of metabolism," identifying the specific atoms in a molecule that are most susceptible to enzymatic modification, such as hydroxylation or dealkylation. nih.govnews-medical.net For ethyl loflazepate, key metabolic steps are known to be hydrolysis of the ethyl ester and decarboxylation. nih.govresearchgate.net

Excretion

The final stage of a drug's journey through the body is excretion. While computational models for predicting the precise route and rate of excretion are less developed than those for A, D, and M, they can provide general guidance. The prediction of excretion pathways is often linked to the metabolism predictions. Since metabolic processes generally increase the water solubility of a drug, the resulting metabolites are typically cleared by the kidneys. longdom.org The known metabolites of ethyl loflazepate are excreted primarily in the urine, and computational models would support this as the main route of elimination for the metabolites of the (R)- enantiomer as well. nih.gov

Preclinical Research on (R)-Ethyl Loflazepate Remains Undisclosed in Publicly Available Scientific Literature

An extensive review of publicly accessible scientific databases and literature reveals a significant gap in the specific preclinical research data for the (R)- enantiomer of ethyl loflazepate. While numerous studies detail the pharmacological properties of ethyl loflazepate as a racemic mixture, information exclusively pertaining to its (R)- stereoisomer is not available. This includes a lack of specific data on its receptor binding affinity, electrophysiological effects, and its efficacy in animal models of anxiety and seizures.

Ethyl loflazepate is a benzodiazepine derivative that acts as a prodrug, being metabolized in the body to its active metabolites. nih.govnih.gov Research has established its anxiolytic and anticonvulsant properties, attributing these effects to the modulation of GABA-A receptors. nih.govelsevierpure.comnih.gov However, these studies have been conducted on the compound without distinguishing between its enantiomers.

Scientific investigations into other benzodiazepines and neurosteroids have demonstrated that stereochemistry can play a crucial role in their pharmacological activity, with different enantiomers exhibiting varying affinities for the GABA-A receptor and consequently, different potencies. mdpi.comnih.gov This principle of enantioselectivity underscores the importance of studying individual stereoisomers.

Therefore, a detailed article focusing solely on the preclinical research paradigms and mechanistic investigations of (R)-ethyl loflazepate, as outlined in the requested structure, cannot be generated based on the currently available scientific literature. Further research specifically isolating and characterizing the (R)- enantiomer is necessary to elucidate its unique pharmacological profile.

Preclinical Research Paradigms and Mechanistic Investigations

In Vivo Animal Models for Exploring Pharmacological Effects and Prodrug Conversion

Studies on Muscle Relaxant and Sedative Effects in Animal Models

No specific data is available for (R)-ethyl loflazepate. Research has been conducted on the racemic mixture, ethyl loflazepate, demonstrating its muscle relaxant and sedative effects in comparison to other benzodiazepines like diazepam, nitrazepam, and lorazepam. nih.govnih.gov For example, in studies impairing rotarod performance in mice and rats, a measure of motor coordination and muscle relaxation, racemic ethyl loflazepate was found to be less potent than diazepam, nitrazepam, and lorazepam. nih.gov In terms of sedation, racemic ethyl loflazepate was also less potent in potentiating thiopental-induced anesthesia in mice compared to the same benzodiazepines. nih.gov

Q & A

Q. What synthetic routes yield ethyl loflazepate derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : React ethyl loflazepate with methyl isocyanate at the 1-position nitrogen to generate CM-7120, a derivative with enhanced metabolic stability. Purify via recrystallization (acetone/hexane) and validate purity via HPLC-UV (λ = 254 nm). SAR studies require in vitro CYP450 inhibition assays to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.